2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Overview
Description
2-Methyl-6-(trifluoromethyl)nicotinaldehyde, also known as MTNA, is an organic compound derived from nicotinic acid. It is used as a pharmaceutical intermediate . The compound appears as a solid crystal .
Molecular Structure Analysis
The molecular formula of this compound is C8H6F3NO . The InChI code is 1S/C8H6F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid crystal . Its molecular weight is 189.14 g/mol. The boiling point is 45-47°C .Scientific Research Applications
Synthetic Methodologies and Intermediate Applications
2-Methyl-6-(trifluoromethyl)nicotinaldehyde, while not directly mentioned, is related to the study of fluorinated nicotinate derivatives and their synthesis for application in pharmaceutical and agricultural chemical development. Research in this area has led to the development of safe and economical synthesis methods for related compounds. For instance, the development of a synthesis for methyl 6-chloro-5-(trifluoromethyl)nicotinate demonstrates the importance of trifluoromethylated compounds as intermediates in creating novel anti-infective agents. This process emphasizes the trifluoromethylation of aryl iodide, highlighting the utility of such compounds in the synthesis of complex molecules (Mulder et al., 2013).
Antiviral and Antiprotozoal Activities
Research on derivatives of nicotinaldehyde, including those with trifluoromethyl groups, has shown potential antiviral and antiprotozoal activities. For example, studies on the synthesis, reactions, and biological activities of certain bipyridine derivatives originating from nicotinaldehyde have explored their use against viruses and protozoan pathogens. These studies demonstrate the chemical versatility of nicotinaldehyde derivatives and their potential in developing new therapeutic agents (Attaby et al., 2007).
Metabolism in Plants and Biological Systems
The metabolism of nicotinamide and its derivatives in higher plants provides insights into the biological significance of these compounds. Research has shown that nicotinamide is metabolized into various compounds, including trigonelline and nicotinic acid glucosides, across different plant species. This indicates the role of nicotinamide derivatives in plant metabolism and possibly in stress response mechanisms (Matsui et al., 2007).
Chemical Properties and Coordination Chemistry
Studies on the crystal structure and hydrogen bonding capabilities of nicotinamide derivatives, such as 6-methylnicotinamide, provide valuable information on the chemical and physical properties of these compounds. This research aids in understanding how modifications like the addition of a trifluoromethyl group affect the compound's behavior in complex formations and possibly its biological activity (Schlenker & Staples, 2002).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGVNSFXEFHMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651723 | |
Record name | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545394-83-0 | |
Record name | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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